molecular formula C9H9FN4 B6176808 1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine CAS No. 1339866-01-1

1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B6176808
CAS No.: 1339866-01-1
M. Wt: 192.19 g/mol
InChI Key: UTKIIQLGNJPEOM-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-fluorobenzylamine with a triazole precursor. One common method includes the use of 4-fluorobenzylamine and 1H-1,2,4-triazole-5-amine under specific reaction conditions such as reflux in an appropriate solvent like ethanol or methanol. Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of pharmaceuticals, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival of microorganisms, thereby exhibiting antimicrobial properties. The fluorophenyl group enhances its binding affinity to these targets, making it a potent bioactive compound.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazole-3-amine
  • 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazole-4-amine

Comparison: Compared to its analogs, 1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine exhibits unique properties due to the position of the amine group on the triazole ring. This positional difference can significantly impact its chemical reactivity and biological activity. The presence of the fluorophenyl group also contributes to its distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets.

Properties

CAS No.

1339866-01-1

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-9(11)12-6-13-14/h1-4,6H,5H2,(H2,11,12,13)

InChI Key

UTKIIQLGNJPEOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC=N2)N)F

Purity

0

Origin of Product

United States

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